4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid
Description
4-(2-Nitrophenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 4-position with a 2-nitrophenyl group and a carboxylic acid moiety at the 3-position.
Properties
IUPAC Name |
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-6,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKYJWPYYDWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Coupling Reaction: The nitrophenyl group is then coupled to the pyrrole ring through a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Nitration: Large-scale nitration processes using continuous flow reactors to ensure safety and efficiency.
Catalytic Coupling: Utilization of palladium-catalyzed cross-coupling reactions in large reactors to couple the nitrophenyl group to the pyrrole ring.
Purification: Industrial purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-3,4-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-3,4-dicarboxylic acid derivatives.
Reduction: 4-(2-aminophenyl)-1H-pyrrole-3-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid.
- Synthesis and Testing : A series of pyrrole derivatives were synthesized, and their antimicrobial activities were evaluated against various bacterial and fungal strains. The presence of the nitrophenyl group was found to enhance the antibacterial and antifungal activities significantly. For instance, compounds derived from this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
- Mechanism of Action : The mechanism underlying the antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways, making these compounds promising candidates for developing new antimicrobial agents .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 15-20 | 10-15 |
| Other derivatives | Varies (10-25) | Varies (5-20) |
Anticancer Potential
The anticancer properties of pyrrole derivatives have also been extensively studied.
- Bcl-2/Bcl-xL Inhibition : Modifications to the core structure of pyrrole have led to the discovery of potent inhibitors targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The compound has shown IC50 values in the nanomolar range, indicating strong efficacy against small-cell lung cancer cell lines .
- Structure-Activity Relationship (SAR) : Research indicates that substituents on the pyrrole ring significantly affect binding affinity and biological activity. For example, modifications at the carboxylic acid position can enhance or diminish the compound's ability to inhibit tumor growth .
| Modification | Binding Affinity (Ki in nM) | IC50 (in nM) |
|---|---|---|
| Original Compound (4) | < 1 | 1-2 |
| Cl substituted derivative | >100 times less potent than original | >100 times less potent |
| CF3 substituted derivative | Similar binding to Bcl-xL but >100 times less potent for Bcl-2 | >100 times less potent |
Pharmaceutical Formulations
The versatility of this compound extends into pharmaceutical formulations.
- Formulation Strategies : The compound can be formulated into various dosage forms including tablets, capsules, and injectable solutions. Its solubility profile allows for diverse administration routes such as oral, intravenous, or topical applications .
- Efficacy and Safety : Compared to other compounds with similar structures, those containing the pyrrole moiety have demonstrated improved efficacy and reduced side effects in preclinical models. This makes them suitable candidates for further development in therapeutic applications .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Screening : A study conducted on a series of synthesized derivatives showed that those containing the nitrophenyl group exhibited superior activity against resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .
- Cancer Treatment Trials : Clinical trials exploring compounds derived from this pyrrole have shown promising results in reducing tumor size in patients with specific types of lung cancer, highlighting its potential as a targeted therapy .
Mechanism of Action
The mechanism of action of 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryl Substitutions
4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic Acid Methyl Ester (CAS: 188524-67-6)
- Structure : Chlorophenyl (electron-withdrawing) at C4, methyl ester at C3.
- Molecular Weight : 235.67 g/mol (vs. 258.21 g/mol for the target compound).
- Properties: The methyl ester reduces solubility in aqueous media compared to the carboxylic acid.
1-(4-Chlorophenyl)-2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid (CAS: 60217-76-7)
- Structure : Chlorophenyl at N1, methyl groups at C2 and C4.
- Molecular Weight : 249.7 g/mol.
- The dimethyl groups may hinder enzymatic interactions compared to the nitro-substituted analog .
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid (M-II Metabolite of Vonoprazan)
- Structure : Fluorophenyl at C5, carboxylic acid at C3.
- Relevance : Fluorine’s electronegativity enhances metabolic stability, a trait valuable in drug design. The absence of a nitro group reduces oxidative degradation risks compared to the target compound .
Pyrrole-3-carboxylic Acid Derivatives with Heterocyclic Substituents
4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic Acid (CAS: 1330751-52-4)
- Structure: Quinoline (bulky, aromatic) at C4.
- Molecular Weight : 238.24 g/mol.
- Implications: The quinoline group may enhance binding to hydrophobic pockets in enzymes or receptors, contrasting with the nitro group’s polar interactions .
4-(6-Chloro-pyridin-3-yl)-1H-pyrrole-3-carboxylic Acid
- Structure : Chloropyridinyl at C4.
- The chloro group offers moderate electron withdrawal, less pronounced than nitro .
Functional Group Variations
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic Acid (CAS: 404839-11-8)
- Structure : Hydroxyethyl at C4.
- Applications: A known impurity in clavulanic acid. The hydroxyethyl group increases hydrophilicity, contrasting with the nitro group’s lipophilic nature .
Ethyl 5-Methyl-4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
- Synthesis : Prepared via TosMIC reaction with ethyl 2-nitrocinnamate (20% yield).
- Key Data : IR (1685 cm⁻¹ for ester C=O), ^1H NMR (δ 8.85 ppm for NH). The ester group simplifies synthetic handling compared to the free carboxylic acid .
Comparative Data Table
Biological Activity
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrrole ring substituted with a nitrophenyl group at the 2-position and a carboxylic acid at the 3-position. This configuration enhances its reactivity and biological interaction potential.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Knorr Reaction : Involves the cyclization of β-keto acids with primary amines.
- Vilsmeier-Haack Reaction : Utilized for formylation and subsequent reactions to introduce the nitrophenyl group.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values lower than that of standard antibiotics like fluconazole, indicating potent antifungal properties against various strains of fungi such as Aspergillus niger and Candida albicans .
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance, derivatives have been tested against breast cancer and lung cancer cell lines, demonstrating an ability to induce apoptosis and inhibit cell growth .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for cell survival and growth.
Study on Antimicrobial Efficacy
In a recent study, a series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the nitrophenyl substitution exhibited enhanced activity against both gram-positive and gram-negative bacteria, outperforming many conventional antibiotics .
Study on Anticancer Properties
Another research effort focused on the anticancer effects of this compound derivatives. The study found that these compounds could significantly reduce tumor size in xenograft models, suggesting their potential as viable candidates for cancer therapy .
Q & A
Q. What are the standard synthetic routes for 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid derivatives?
The synthesis typically involves the TosMIC (tosylmethylisocyanide) reaction. For example, ethyl esters of structurally related compounds (e.g., 5-methyl-4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester) are synthesized by reacting ethyl 2-nitroacetate with methyl-TosMIC in anhydrous DMSO-Et₂O under argon, using sodium hydride as a base. The reaction mixture is stirred for 15 hours, followed by extraction and column chromatography for purification . Subsequent reduction of the nitro group with iron powder in acetic acid yields bicyclic derivatives (e.g., pyrroloquinolines) .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are critical. For instance, ¹H NMR can identify substituent positions on the pyrrole ring (e.g., methyl or nitro groups), while IR confirms functional groups like carboxylic acids or esters via characteristic C=O stretches (~1700 cm⁻¹). Specific NMR shifts for protons adjacent to electron-withdrawing groups (e.g., nitro) are diagnostic .
Advanced Research Questions
Q. How do solvent and base selection influence the synthesis of nitro-substituted pyrrole derivatives?
The choice of solvent (e.g., DMSO-Et₂O) and base (e.g., NaH) impacts reaction efficiency and regioselectivity. Polar aprotic solvents like DMSO stabilize intermediates, while NaH deprotonates TosMIC to generate reactive intermediates. Competing pathways (e.g., formation of regioisomers) may arise, necessitating optimization of solvent ratios and base stoichiometry .
Q. What strategies can improve low yields in the cyclization of nitro-substituted pyrrole intermediates?
Low yields (~20% in some cases) may result from competing side reactions or incomplete nitro group reduction. Strategies include:
- Catalyst optimization : Using iron powder in acetic acid at 85°C for extended periods (6 hours) to ensure complete nitro-to-amine reduction .
- Byproduct analysis : Employing LC-MS or HPLC to identify and quantify impurities (e.g., unreacted starting materials) .
- Temperature modulation : Gradual heating to avoid decomposition of heat-sensitive intermediates.
Q. How can analytical methods ensure purity of this compound in complex mixtures?
High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. For example, deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) can enhance accuracy in quantifying trace impurities, as demonstrated in nitrophenyl-containing hydrazide analyses .
Q. What downstream applications exist for this compound derivatives?
These derivatives serve as precursors for bioactive heterocycles. For instance, reduction of the nitro group yields pyrroloquinoline scaffolds, which are pharmacologically relevant. The ethyl ester intermediate can also undergo functionalization (e.g., amidation) to generate targeted inhibitors or probes .
Methodological Considerations
- Data Interpretation : Conflicting NMR signals (e.g., overlapping peaks) may require 2D techniques (COSY, HSQC) for resolution .
- Reaction Mechanism Analysis : Density Functional Theory (DFT) calculations can model intermediates and transition states to explain regioselectivity in TosMIC-based syntheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
